1-methyl-4-(piperidin-3-yl)piperazine trihydrochloride

Catalog No.
S6456659
CAS No.
1124199-57-0
M.F
C10H24Cl3N3
M. Wt
292.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-methyl-4-(piperidin-3-yl)piperazine trihydrochlo...

CAS Number

1124199-57-0

Product Name

1-methyl-4-(piperidin-3-yl)piperazine trihydrochloride

IUPAC Name

1-methyl-4-piperidin-3-ylpiperazine;trihydrochloride

Molecular Formula

C10H24Cl3N3

Molecular Weight

292.7 g/mol

InChI

InChI=1S/C10H21N3.3ClH/c1-12-5-7-13(8-6-12)10-3-2-4-11-9-10;;;/h10-11H,2-9H2,1H3;3*1H

InChI Key

PLJZHRJEDFGABA-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2CCCNC2.Cl.Cl.Cl

1-Methyl-4-(piperidin-3-yl)piperazine trihydrochloride is a chemical compound with the molecular formula C10H24Cl3N3C_{10}H_{24}Cl_{3}N_{3} and a molecular weight of approximately 292.7 g/mol. This compound is a derivative of piperazine, characterized by a piperidine group attached to one of its nitrogen atoms. It appears as a white crystalline powder and is highly soluble in water, making it suitable for various research applications. The compound is primarily utilized in scientific research and is not intended for therapeutic or veterinary use .

The synthesis of 1-methyl-4-(piperidin-3-yl)piperazine trihydrochloride typically involves reactions between piperidine derivatives and N-methylpiperazine. For example, one common synthetic route includes the reaction of N-methylpiperazine with 1,4-dichlorobutane under controlled conditions to yield the desired product. Careful management of reaction conditions is crucial to minimize byproducts and enhance yield .

1-Methyl-4-(piperidin-3-yl)piperazine trihydrochloride exhibits a range of biological activities. It has been shown to possess antimicrobial properties, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. Additionally, it exhibits insecticidal activity against species such as Aedes aegypti and Anopheles stephensi. Its cytotoxic effects have been noted against various normal and tumor cell lines, indicating potential applications in cancer treatment .

The synthesis methods for 1-methyl-4-(piperidin-3-yl)piperazine trihydrochloride include:

  • Reaction with Piperidine: N-methylpiperazine can be reacted with piperidine derivatives under specific conditions to form the desired compound.
  • Use of Halogenated Compounds: The reaction of N-methylpiperazine with halogenated compounds such as 1,4-dichlorobutane has been reported.
  • Solvent Systems: Reactions are often carried out in solvents like dimethyl sulfoxide at elevated temperatures to facilitate the formation of the product .

This compound finds utility in several areas of scientific research:

  • Pharmaceutical Research: As an intermediate in the synthesis of various drugs, particularly those targeting neurological pathways.
  • Agricultural Chemistry: Due to its insecticidal properties, it may be explored for use in pest control formulations.
  • Biological Studies: Its cytotoxic properties make it a candidate for further investigation in cancer research .

Studies on the interactions of 1-methyl-4-(piperidin-3-yl)piperazine trihydrochloride with biological systems have indicated its potential as a modulator of neurotransmitter receptors. This suggests that the compound may influence various signaling pathways within cells, leading to diverse biological effects. Further research is needed to elucidate its precise mechanisms of action and potential therapeutic roles .

Several compounds share structural similarities with 1-methyl-4-(piperidin-3-yl)piperazine trihydrochloride. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberMolecular FormulaNotable Properties
1-Methyl-4-(piperidin-4-yl)piperazine436099-90-0C10H22ClN3Used in Wee1 inhibitor preparation; distinct due to piperidinyl substitution at different position
1-Methyl-4-(piperidin-4-yl)piperazine hydrochloride1621519-77-4C10H22ClN3Similar structure but differs in salt form; used in various pharmaceutical applications
1-Methylpiperazine109-55-7C5H12N2A simpler structure; lacks the piperidine moiety, which contributes to different biological activities

The uniqueness of 1-methyl-4-(piperidin-3-yl)piperazine trihydrochloride lies in its specific arrangement of nitrogen atoms and the piperidine substitution, which may enhance its biological activity compared to similar compounds .

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

4

Exact Mass

291.103581 g/mol

Monoisotopic Mass

291.103581 g/mol

Heavy Atom Count

16

Dates

Modify: 2023-08-25

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